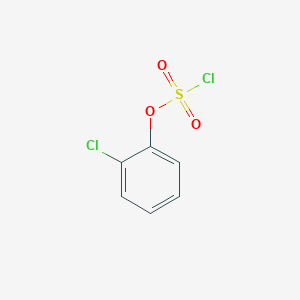
2-Chlorophenyl chloranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorophenyl chloranesulfonate is an organic compound with the molecular formula C6H4ClSO3Cl. It is a derivative of chlorophenol and is used in various chemical processes and applications. This compound is known for its reactivity and is utilized in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorophenyl chloranesulfonate can be synthesized through the reaction of 2-chlorophenol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonate ester. The general reaction is as follows:
C6H4ClOH+ClSO3H→C6H4ClSO3Cl+H2O
This reaction requires careful handling of chlorosulfonic acid due to its highly corrosive nature.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl chloranesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: It can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Oxidation: Formation of quinones.
Reduction: Formation of reduced chlorophenyl derivatives.
Scientific Research Applications
2-Chlorophenyl chloranesulfonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: Used in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chlorophenyl chloranesulfonate involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved. In biochemical assays, it may interact with enzymes or other proteins, altering their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: A precursor to 2-chlorophenyl chloranesulfonate, used in similar applications.
Chlorosulfonic Acid: Used in the synthesis of various sulfonate esters.
Phenyl Chloranesulfonate: A related compound with similar reactivity but different substituents.
Uniqueness
This compound is unique due to its specific reactivity profile and the presence of both chlorine and sulfonate groups, which make it versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C6H4Cl2O3S |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
1-chloro-2-chlorosulfonyloxybenzene |
InChI |
InChI=1S/C6H4Cl2O3S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H |
InChI Key |
VRJAWYNMEVHFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B13644351.png)
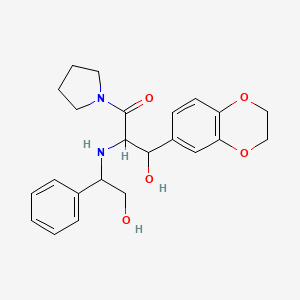
![3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13644370.png)
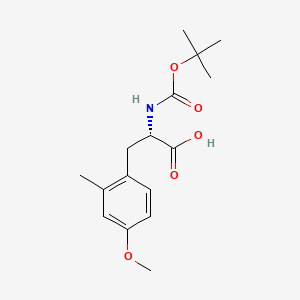
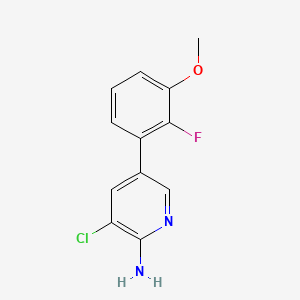
![8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)
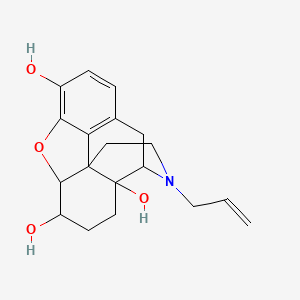
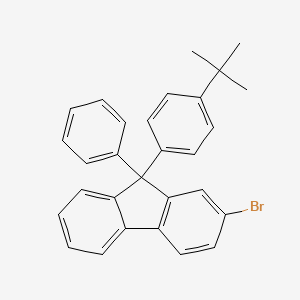
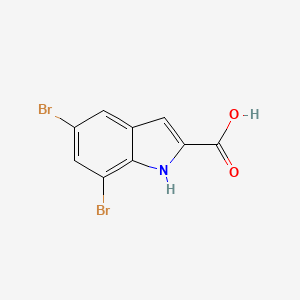
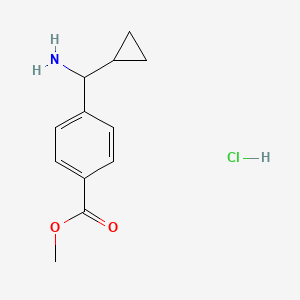
![4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13644418.png)
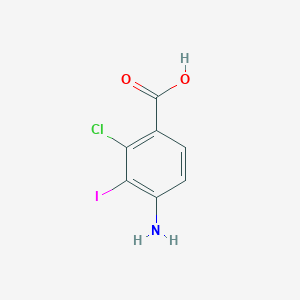
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoicacid](/img/structure/B13644432.png)
